molecular formula C16H12N2O4S B2421114 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid CAS No. 577790-52-4

3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B2421114
CAS No.: 577790-52-4
M. Wt: 328.34
InChI Key: RHCSRIZWNIZTNG-UKTHLTGXSA-N
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Description

The compound 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid is an interesting organic molecule. Its structure features a fusion of several chemical groups, including a thiazolidinedione ring, pyrrole, and benzoic acid moiety. This intricate arrangement allows the compound to exhibit unique chemical and biological properties, making it valuable for scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps:

  • Formation of the thiazolidinedione moiety: Starting from commercially available precursors, the thiazolidinedione ring is synthesized via a cyclization reaction, often involving a condensation step with a thioamide.

  • Formation of the pyrrole ring: The pyrrole unit is typically constructed using a [3+2] cycloaddition reaction.

  • Coupling Reactions: The thiazolidinedione and pyrrole rings are then connected through a series of coupling reactions, often involving the formation of an aldimine linkage.

  • Introduction of the benzoic acid moiety: This final step involves the acylation of the intermediate product with a substituted benzoic acid derivative.

Industrial Production Methods

For large-scale production, the synthetic routes may be optimized to enhance yield and reduce costs:

  • Automated Chemical Synthesis: Utilizing robotic synthesis machinery to automate the chemical steps.

  • Green Chemistry Approaches: Incorporating eco-friendly solvents and reagents to minimize environmental impact.

  • Catalysis: Employing catalytic systems to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the methyl and thiazolidinedione groups.

  • Reduction: Reduction reactions can occur at the carbonyl functionalities in the thiazolidinedione ring.

  • Substitution: Electrophilic aromatic substitution is possible on the benzoic acid ring.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, nitro groups, sulfonic acids.

Major Products

  • Oxidation Products: Corresponding carboxylic acids and sulfoxides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated or nitrosubstituted derivatives.

Scientific Research Applications

The compound has a wide array of scientific applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or a molecular probe.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in material science for creating novel polymers and as an intermediate in dye manufacturing.

Mechanism of Action

The precise mechanism of action depends on the specific application:

  • Enzyme Inhibition: The thiazolidinedione ring interacts with the active site of enzymes, blocking their activity.

  • Signal Transduction: The compound may interact with cellular receptors, modulating signal transduction pathways.

  • Binding to DNA/RNA: The pyrrole and benzoic acid moieties may intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-imidazol-1-yl}benzoic acid: : Similar but features an imidazole ring instead of a pyrrole ring.

  • 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}benzoic acid: : Contains an indole ring instead of a pyrrole ring.

Unique Features

The uniqueness of 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

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Properties

IUPAC Name

3-[2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-17-14(19)13(23-16(17)22)9-12-6-3-7-18(12)11-5-2-4-10(8-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSRIZWNIZTNG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=CC(=C3)C(=O)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC(=C3)C(=O)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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